molecular formula C10H13N3O2 B1444488 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1316223-87-6

1-(Pyridazin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B1444488
CAS No.: 1316223-87-6
M. Wt: 207.23 g/mol
InChI Key: LEZXTOQKEPQHGQ-UHFFFAOYSA-N
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Description

1-(Pyridazin-3-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a piperidine ring. The presence of nitrogen atoms in the pyridazine ring endows the compound with unique physicochemical properties, making it an attractive scaffold in medicinal chemistry and drug discovery .

Properties

IUPAC Name

1-pyridazin-3-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-3-2-6-13(7-8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZXTOQKEPQHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of pyridazine derivatives with piperidine carboxylic acid under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functionalization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazine and piperidine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

1-(Pyridazin-3-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, hypertension, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various physiological effects, including anti-inflammatory, anticancer, and antihypertensive activities .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid stands out due to its dual-ring structure, which combines the properties of both pyridazine and piperidine rings. This unique structure enhances its versatility and potential in drug discovery and development .

Biological Activity

1-(Pyridazin-3-yl)piperidine-3-carboxylic acid is a compound that has recently garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2C_{11}H_{12}N_4O_2. The compound features a piperidine ring substituted with a pyridazine moiety and a carboxylic acid group, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Protein Kinase Inhibition : This compound has shown promise as an inhibitor of specific protein kinases, which are crucial in regulating cellular functions such as growth and metabolism.
  • Anticancer Properties : Preliminary studies suggest that it may have anticancer activity through the inhibition of pathways involved in tumor growth.
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against various pathogens.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit key kinases involved in cell signaling pathways, affecting processes like proliferation and apoptosis critical for cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key features influencing its efficacy include:

Structural Feature Impact on Activity
Carboxylic Acid GroupEnhances solubility and bioavailability
Pyridazine SubstitutionInfluences binding affinity to targets
Piperidine RingAffects overall molecular conformation

Case Studies and Research Findings

  • Inhibition of PI3Kα :
    • A study indicated that derivatives similar to this compound exhibited strong PI3Kα inhibitory activity with an IC50 value of 3.6 nM, suggesting potential applications in cancer therapy targeting the PI3K pathway .
  • Anticancer Efficacy :
    • Another study demonstrated that derivatives showed selective anti-proliferative effects on various cancer cell lines, inducing significant morphological changes and apoptosis in treated cells .
  • Antimicrobial Activity :
    • Research has shown that pyridazine derivatives possess broad-spectrum antimicrobial properties. The exact efficacy of this compound against specific pathogens remains to be fully characterized but suggests a promising avenue for further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Pyridazin-3-yl)piperidine-3-carboxylic acid
Reactant of Route 2
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1-(Pyridazin-3-yl)piperidine-3-carboxylic acid

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